N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide
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Overview
Description
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H10Cl3F3N2O and its molecular weight is 397.6. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
The molecules related to N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide have been the subject of spectroscopic and quantum mechanical studies. They have been synthesized and analyzed for their vibrational spectra and electronic properties. Such studies are pivotal in understanding the photochemical and thermochemical properties of these compounds. Some of these compounds have demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection capabilities (Mary et al., 2020).
Gas-Liquid Chromatography Applications
N,O-bis(trimethylsilyl)-acetamide, a derivative related to the compound of interest, has been utilized in gas-liquid chromatography. This derivative aids in the formation of mono-, bis-, and tris(trimethylsilyl) derivatives of chloramphenicol or its erythro isomer, highlighting its role in chromatographic analysis (Janssen & Vanderhaeghe, 1973).
Molecular Docking and Ligand-Protein Interactions
The related compounds have been subject to molecular docking using the Schrodinger suite to understand binding interactions with Cyclooxygenase 1 (COX1). This approach helps in determining the affinity and potential pharmaceutical applications of these compounds (Mary et al., 2020).
Synthesis and Pesticide Application
The synthesis of derivatives like 2,3-Dichloro-5-trifluoromethyl pyridine, which is structurally related to the compound , has been widely used in pesticide production. Understanding the synthesis process is crucial for developing effective pesticides (Xin-xin, 2006).
Mechanism of Action
Target of Action
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide, also known as Fluopicolide, is a fungicide used in agriculture to control diseases caused by oomycetes . The primary targets of this compound are spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction with its targets results in changes that inhibit the growth of strains that are resistant to other fungicides .
Biochemical Pathways
This compound affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects on various biochemical pathways result in the control of diseases caused by oomycetes.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth of oomycetes that are resistant to other fungicides . It also affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c16-10-2-1-3-11(17)9(10)5-14(24)23-7-13-12(18)4-8(6-22-13)15(19,20)21/h1-4,6H,5,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNSISWLQZVBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.